![molecular formula C19H20N4O3 B5567540 2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)
2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce specific functional groups or to construct the heterocyclic core characteristic of the triazolyl moiety. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been studied, revealing insights into the stereochemistry and functional group transformations essential for creating compounds with anticonvulsant activities (Camerman et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction to determine the conformation and stereochemistry of compounds. For compounds within this class, crystal structure analysis has identified linear and bent conformations influenced by substitutions at the methoxyamino group, highlighting the role of hydrogen bonding in the molecular conformation (Camerman et al., 2005).
Scientific Research Applications
Pharmacokinetics and Metabolism
Research into compounds with similar structural features often focuses on understanding their pharmacokinetics and metabolism within the human body. For instance, studies have explored how such compounds are metabolized in the liver, their metabolic pathways, and how they are excreted from the body. Understanding the metabolism of these compounds can provide insights into their potential therapeutic applications and safety profiles. One notable study on the metabolism of a similar compound described the identification of various metabolites in human urine, providing a deeper understanding of its biotransformation processes (Moore & Poklis, 1995).
Potential for Therapeutic Applications
Another area of interest is investigating the therapeutic potential of such compounds. Research might explore their efficacy in treating specific conditions, their receptor binding affinity, and their pharmacodynamic properties. For example, a study on a related compound investigated its receptor occupancy and its implications for treating anxiety and mood disorders, suggesting potential applications in the field of psychopharmacology (Rabiner et al., 2002).
Mechanism of Action
properties
IUPAC Name |
2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,2,4-triazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20-18(24)13-22-17(12-14-8-4-3-5-9-14)21-23(19(22)25)15-10-6-7-11-16(15)26-2/h3-11H,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNLHYTNSLXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide |
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